molecular formula C27H39ClN2O4 B13423303 Verapamil Hydrochloride Imp. O (EP); Verapamil Imp. O (EP); (2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-[2-(3,4-dimethoxy-phenyl)ethyl](methyl)amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride

Verapamil Hydrochloride Imp. O (EP); Verapamil Imp. O (EP); (2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-[2-(3,4-dimethoxy-phenyl)ethyl](methyl)amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride

Cat. No.: B13423303
M. Wt: 491.1 g/mol
InChI Key: YWXHWWLTEFJWCW-UHFFFAOYSA-N
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Description

Verapamil Hydrochloride is a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain types of arrhythmias . The impurity O is a byproduct or related compound that can be present in pharmaceutical formulations of Verapamil Hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verapamil Hydrochloride Impurity O involves multiple steps, starting from the basic chemical structure of Verapamil. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Verapamil Hydrochloride Impurity O follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Verapamil Hydrochloride Impurity O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Verapamil Hydrochloride Impurity O has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Verapamil Hydrochloride Impurity O is related to its parent compound, Verapamil Hydrochloride. Verapamil Hydrochloride works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to a decrease in heart rate, relaxation of blood vessels, and a reduction in blood pressure . The exact molecular targets and pathways for the impurity O are not well-studied, but it is likely to have similar effects due to its structural similarity to Verapamil Hydrochloride.

Comparison with Similar Compounds

Verapamil Hydrochloride Impurity O can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of Verapamil Hydrochloride Impurity O lies in its specific structure and its role as an impurity in Verapamil Hydrochloride formulations. It serves as a marker for the quality control of pharmaceutical products and provides insights into the chemical behavior of Verapamil Hydrochloride .

Properties

Molecular Formula

C27H39ClN2O4

Molecular Weight

491.1 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5;/h9-12,18-19H,7-8,13-17H2,1-6H3;1H

InChI Key

YWXHWWLTEFJWCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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